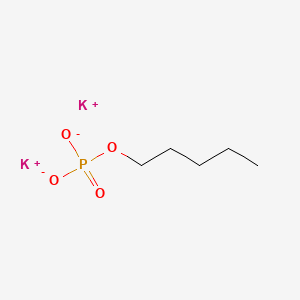

Phosphoric acid, pentyl ester, potassium salt

Description

It belongs to the class of alkyl phosphate esters neutralized with potassium. These salts are typically synthesized via esterification of phosphoric acid with pentanol, followed by neutralization with potassium hydroxide.

Properties

CAS No. |

53126-05-9 |

|---|---|

Molecular Formula |

C5H11K2O4P |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

dipotassium;pentyl phosphate |

InChI |

InChI=1S/C5H13O4P.2K/c1-2-3-4-5-9-10(6,7)8;;/h2-5H2,1H3,(H2,6,7,8);;/q;2*+1/p-2 |

InChI Key |

SJKSBJJZBQDIKM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCOP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric acid, pentyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with pentanol. The reaction typically involves heating phosphoric acid with an excess of pentanol in the presence of a catalyst, such as sulfuric acid. The ester formed is then neutralized with potassium hydroxide to yield the potassium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, pentyl ester, potassium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved, resulting in the formation of phosphoric acid and pentanol. .

Oxidation: The ester can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Major Products Formed:

Hydrolysis: Phosphoric acid and pentanol.

Oxidation: Carboxylic acids and other oxidation products.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphoric acid, pentyl ester, potassium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is utilized in biochemical assays and as a buffer in various biological experiments.

Medicine: It finds applications in pharmaceutical formulations and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphoric acid, pentyl ester, potassium salt involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment. In organic synthesis, it participates in esterification and hydrolysis reactions, facilitating the formation and cleavage of ester bonds. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it useful in surfactant and detergent formulations .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Longer alkyl chains (e.g., octyl, dodecyl) increase molecular weight and hydrophobicity, reducing water solubility compared to shorter chains (ethyl, pentyl) .

- The potassium ratio (1:1 vs. 1:2) affects ionic character and solubility. For example, dipotassium salts (1:2) are more hydrophilic than monopotassium salts (1:1) .

Physical and Chemical Properties

- Pentyl esters are expected to exhibit intermediate volatility and solubility compared to ethyl (more polar) and octyl (more nonpolar) derivatives .

- Solubility: Shorter-chain salts (ethyl, pentyl) are more water-soluble, making them suitable for aqueous formulations. Longer-chain salts (octyl, dodecyl) are preferred in non-polar solvents and surfactant applications .

Biological Activity

Phosphoric acid, pentyl ester, potassium salt (CAS No. 53126-05-9) is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

This compound is an organophosphate compound characterized by its ester functional group. The general formula can be represented as CHOP. It is primarily used in various applications, including agriculture and biochemistry, due to its ability to interact with biological systems.

The biological activity of phosphoric acid esters often involves interactions with cellular signaling pathways and metabolic processes. These compounds can influence:

- Enzyme Activity : Many phosphoric acid esters act as enzyme inhibitors or activators, affecting metabolic pathways.

- Cell Signaling : They can modulate signaling cascades, impacting cellular responses to environmental stimuli.

- Nutrient Uptake : In agricultural contexts, these compounds may enhance the uptake of essential nutrients in plants.

Plant Growth Promotion

Research indicates that phosphoric acid esters can significantly enhance plant growth by:

- Improving Nutrient Availability : They facilitate the solubilization of nutrients in the soil, making them more accessible to plants.

- Inducing Systemic Resistance : These compounds can stimulate plant defenses against pathogens and abiotic stresses.

A study highlighted the role of phosphoric acid esters in promoting the growth of various crops by enhancing root development and nutrient absorption. The mechanism involves the production of phytohormones that regulate growth processes .

Antimicrobial Properties

Phosphoric acid esters have demonstrated antimicrobial activity against a range of pathogens. This property is particularly beneficial in agricultural applications where disease resistance is crucial. The following table summarizes some key findings regarding its antimicrobial effects:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Fusarium oxysporum | Inhibition of fungal growth | |

| Escherichia coli | Reduced bacterial viability | |

| Botrytis cinerea | Suppression of mycelial growth |

Case Studies

- Crop Yield Enhancement : A field study assessed the application of phosphoric acid pentyl ester in tomato cultivation. Results showed a 30% increase in yield compared to untreated controls, attributed to improved nutrient uptake and disease resistance .

- Soil Microbial Activity : Another study investigated the effects on soil microbial communities when phosphoric acid pentyl ester was applied. Findings indicated a significant increase in beneficial microbial populations that promote plant health and resilience against pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.